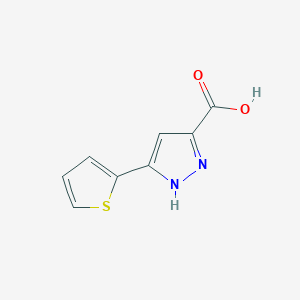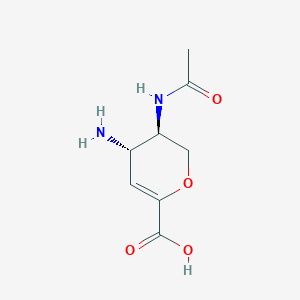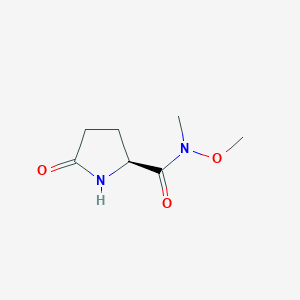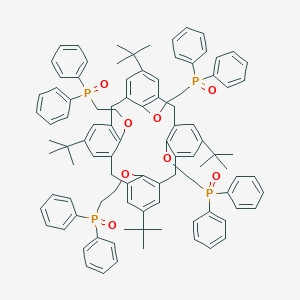
3-Formil-5-nitrobenzoato de metilo
Descripción general
Descripción
Methyl 3-formyl-5-nitrobenzoate is an organic compound with the molecular formula C9H7NO5 It is characterized by the presence of a formyl group (–CHO) and a nitro group (–NO2) attached to a benzoate ester
Aplicaciones Científicas De Investigación
Methyl 3-formyl-5-nitrobenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of biochemical assays and as a probe in studying enzyme activities, particularly those involving nitroaromatic compounds.
Medicine: Research into its derivatives has shown potential in developing pharmaceuticals, particularly in the design of anti-inflammatory and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other materials where specific functional groups are required for desired properties.
Mecanismo De Acción
Mode of Action
The mode of action of Methyl 3-formyl-5-nitrobenzoate is currently unknown due to the lack of scientific studies on this specific compound . The compound’s interaction with its targets and any resulting changes would need to be determined through experimental studies.
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption .
Result of Action
The molecular and cellular effects of Methyl 3-formyl-5-nitrobenzoate’s action are currently unknown
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For Methyl 3-formyl-5-nitrobenzoate, it is known that the compound should be stored at 2-8°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-formyl-5-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 3-formylbenzoate. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of methyl 3-formyl-5-nitrobenzoate may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-formyl-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (–NH2) using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation: The formyl group can be oxidized to a carboxylic acid (–COOH) using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group acts as a directing group, influencing the position of incoming substituents.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Reduction: Methyl 3-formyl-5-aminobenzoate.
Oxidation: Methyl 3-carboxy-5-nitrobenzoate.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Comparación Con Compuestos Similares
Methyl 3-formyl-5-nitrobenzoate can be compared with other nitrobenzoate derivatives, such as:
Methyl 4-formyl-3-nitrobenzoate: Similar in structure but with different positional isomerism, leading to variations in reactivity and applications.
Methyl 3-formyl-2-nitrobenzoate:
Methyl 3-nitrobenzoate: Lacks the formyl group, resulting in different reactivity and applications.
The uniqueness of methyl 3-formyl-5-nitrobenzoate lies in the specific positioning of its functional groups, which influences its chemical behavior and suitability for various applications.
Propiedades
IUPAC Name |
methyl 3-formyl-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c1-15-9(12)7-2-6(5-11)3-8(4-7)10(13)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRFFTKYHYLALS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445717 | |
| Record name | METHYL 3-FORMYL-5-NITROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172899-78-4 | |
| Record name | METHYL 3-FORMYL-5-NITROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B64782.png)



![4-Chloro-6-fluoropyrido[3,4-D]pyrimidine](/img/structure/B64790.png)








